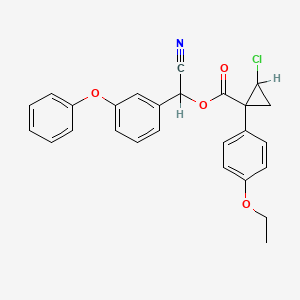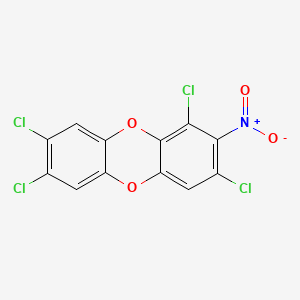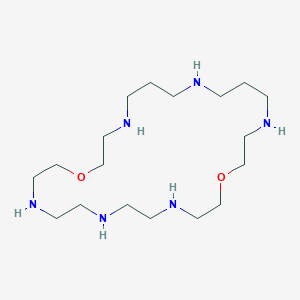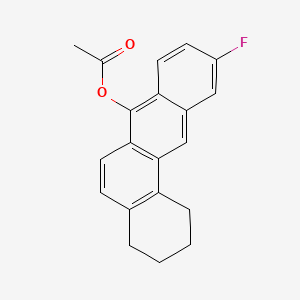
Dibenz(a,j)acridine, 1,4,10,13-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- is a polycyclic aromatic nitrogen heterocyclic compound. It belongs to the class of polycyclic aromatic nitrogen heterocyclic compounds (PANH), which are known for their environmental persistence and potential health hazards . This compound is of significant interest due to its mutagenic and carcinogenic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with nitrogen-containing reagents to form the acridine ring system . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- is less common due to its specific applications and potential health risks. when produced, it is typically synthesized in specialized facilities with stringent safety protocols to handle the hazardous nature of the compound .
化学反応の分析
Types of Reactions
Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted acridines .
科学的研究の応用
Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic nitrogen heterocyclic compounds.
Biology: Its mutagenic and carcinogenic properties make it a subject of study in toxicology and cancer research.
Medicine: Research into its effects on DNA and cellular processes contributes to understanding carcinogenesis.
Industry: It is used as an analytical standard for environmental monitoring and forensic analysis
作用機序
The mechanism of action of Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- involves its interaction with DNA, leading to mutations and potential carcinogenesis. It intercalates into the DNA structure, causing disruptions in the replication and transcription processes. This interaction can lead to the formation of DNA adducts, which are critical in the initiation of cancer .
類似化合物との比較
Similar Compounds
- Dibenzo[a,h]acridine
- Dibenzo[a,i]acridine
- Dibenzo[a,l]acridine
- 7-Azadibenz[a,j]anthracene
Uniqueness
Dibenz(a,j)acridine, 1,4,10,13-tetrahydro- is unique due to its specific structure and the position of nitrogen within the polycyclic framework. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
105483-69-0 |
|---|---|
分子式 |
C21H17N |
分子量 |
283.4 g/mol |
IUPAC名 |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4(9),6,10,12,15,17(22),19-nonaene |
InChI |
InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-4,9-13H,5-8H2 |
InChIキー |
AQLPCOSAVBRLJD-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC2=C1C=CC3=C2C=C4C5=C(CC=CC5)C=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)



![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)



![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
